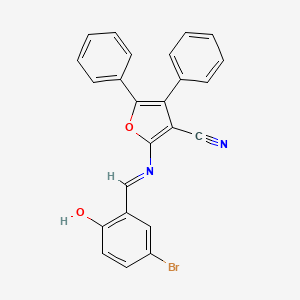![molecular formula C19H10Cl2O2S B11702438 (2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11702438.png)
(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzothiophene ring, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan and benzothiophene intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes
Scientific Research Applications
(2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar dichlorophenyl group but different overall structure and properties.
Benzothiophene derivatives: Compounds with a benzothiophene ring that may have different substituents and biological activities.
Uniqueness
(2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H10Cl2O2S |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(2Z)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C19H10Cl2O2S/c20-14-7-5-11(9-15(14)21)16-8-6-12(23-16)10-18-19(22)13-3-1-2-4-17(13)24-18/h1-10H/b18-10- |
InChI Key |
ZKZPAFSZMQHXPW-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11702363.png)

![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11702367.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-heptylbenzohydrazide](/img/structure/B11702386.png)

![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702392.png)
![Ethyl 4-methyl-5-(piperidin-1-ylcarbonyl)-2-[(thiophen-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11702395.png)

![Ethyl 5-acetyl-2-{[(4-methoxyphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11702418.png)
![5-(4-Methoxyphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11702420.png)
![N-(4-fluorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11702422.png)

![4-(dimethylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11702446.png)
